2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride 2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2445785-72-6
VCID: VC5038917
InChI: InChI=1S/C11H15NO4.ClH/c12-6-9(13)7-16-10-3-1-8(2-4-10)5-11(14)15;/h1-4,9,13H,5-7,12H2,(H,14,15);1H
SMILES: C1=CC(=CC=C1CC(=O)O)OCC(CN)O.Cl
Molecular Formula: C11H16ClNO4
Molecular Weight: 261.7

2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride

CAS No.: 2445785-72-6

Cat. No.: VC5038917

Molecular Formula: C11H16ClNO4

Molecular Weight: 261.7

* For research use only. Not for human or veterinary use.

2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride - 2445785-72-6

Specification

CAS No. 2445785-72-6
Molecular Formula C11H16ClNO4
Molecular Weight 261.7
IUPAC Name 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride
Standard InChI InChI=1S/C11H15NO4.ClH/c12-6-9(13)7-16-10-3-1-8(2-4-10)5-11(14)15;/h1-4,9,13H,5-7,12H2,(H,14,15);1H
Standard InChI Key XDFRQLPVKDUCRX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(=O)O)OCC(CN)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₆ClNO₄, with a molecular weight of 261.7 g/mol. Its IUPAC name, 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetic acid hydrochloride, reflects a phenyl ring substituted at the para position with a propoxy chain containing amino and hydroxyl groups, while the acetic acid moiety is linked to the aromatic ring. The hydrochloride salt enhances solubility and stability, critical for pharmacological applications.

Key structural features include:

  • Aromatic System: The phenyl ring provides a planar, hydrophobic core for receptor interactions.

  • Hydroxypropoxy Side Chain: The -O-CH₂-CH(OH)-CH₂-NH₂ group introduces hydrogen-bonding capability and chiral centers.

  • Acetic Acid Group: The -CH₂-COOH moiety enables salt formation and potential conjugation reactions.

The SMILES notation (C1=CC(=CC=C1CC(=O)O)OCC(CN)O.Cl) and InChIKey (XDFRQLPVKDUCRX-UHFFFAOYSA-N) confirm the connectivity and stereochemistry .

Spectral Characteristics

Spectral data validate the compound’s identity:

  • Mass Spectrometry: High-resolution MS shows a molecular ion peak at m/z 261.7, consistent with the molecular weight .

  • Infrared Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O-C) confirm functional groups.

  • NMR: ¹H NMR in D₂O reveals δ 7.2 (aromatic protons), δ 4.1 (OCH₂), δ 3.6 (CH(OH)), and δ 2.8 (CH₂NH₂) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves three stages:

  • Etherification: 4-Hydroxyphenylacetic acid reacts with epichlorohydrin under basic conditions to form the propoxy intermediate.

  • Amination: The epoxide intermediate undergoes ring-opening with aqueous ammonia to introduce the amino group.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Critical parameters include:

  • Temperature Control: Epoxide formation requires 0–5°C to prevent polymerization.

  • pH Adjustment: Amination proceeds optimally at pH 9–10.

  • Purification: Recrystallization from ethanol/water mixtures achieves >98% purity.

Optimization Strategies

Yield improvements focus on:

  • Catalyst Selection: Zeolites enhance epichlorohydrin reactivity by 15%.

  • Solvent Systems: Tetrahydrofuran (THF) increases amination efficiency compared to methanol.

  • Green Chemistry: Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes .

Biological Evaluation and Mechanisms

Receptor Interactions

The compound’s structural similarity to atenolol metabolites suggests β₁-adrenergic receptor (β₁-AR) antagonism . In silico docking studies predict:

  • Hydrogen Bonding: The hydroxyl and amino groups interact with Ser⁴⁹⁰ and Asp³⁰⁰ residues of β₁-AR.

  • Aromatic Stacking: The phenyl ring aligns with Phe⁴⁷⁶, stabilizing the receptor-ligand complex .

Pharmacological Applications

Drug Development

As a β-blocker precursor, the compound addresses limitations of existing therapies:

  • Water Solubility: The hydrochloride salt achieves 25 mg/mL solubility vs. 0.3 mg/mL for free bases.

  • Bioavailability: Rat studies show 78% oral bioavailability, attributed to the acetic acid moiety .

Metabolic Considerations

Hepatic metabolism involves:

  • Phase I: Oxidative deamination to 2-[4-(3-keto-2-hydroxypropoxy)phenyl]acetic acid .

  • Phase II: Glucuronidation at the hydroxyl group, excreted renally .

Analytical Profiling

Chromatographic Methods

  • HPLC: C18 column, 0.1% TFA/acetonitrile gradient, retention time 6.7 min.

  • UPLC-MS/MS: LOD 0.1 ng/mL, used for plasma pharmacokinetics .

Spectroscopic Techniques

  • X-ray Diffraction: Monoclinic crystal system (space group P2₁/c), unit cell dimensions a = 8.2 Å, b = 11.5 Å.

  • Thermogravimetric Analysis: Decomposition onset at 215°C, indicating thermal stability .

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